Alangine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

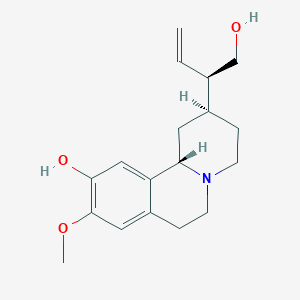

Alangine is a natural product found in Alangium salviifolium with data available.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Alangine exhibits a range of therapeutic effects that make it a candidate for various medical applications:

- Antidiabetic Effects : Research indicates that this compound may help in managing blood glucose levels, showcasing potential as an antidiabetic agent. A study demonstrated significant reductions in blood glucose levels in animal models treated with aqueous extracts of Alangium salviifolium .

- Anticancer Properties : this compound has been noted for its anticancer effects, particularly against specific types of cancer cells. The phytochemicals isolated from the plant, including this compound, have shown cytotoxic activity against cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Anti-inflammatory and Analgesic Effects : The compound has also been linked to anti-inflammatory properties, making it useful in treating conditions characterized by inflammation and pain .

Table 1: Summary of Pharmacological Effects of this compound

| Therapeutic Effect | Mechanism of Action | Study Reference |

|---|---|---|

| Antidiabetic | Reduces blood glucose | |

| Anticancer | Cytotoxic activity | |

| Anti-inflammatory | Inhibits inflammatory pathways |

Agricultural Applications

In agriculture, this compound is being explored for its potential as a natural pesticide and growth enhancer:

- Pesticidal Activity : Extracts from Alangium salviifolium have shown effectiveness against various pests and pathogens, indicating potential use in organic farming practices. This application aligns with the growing demand for sustainable agricultural solutions .

- Growth Promotion : Preliminary studies suggest that this compound may enhance plant growth and yield by improving nutrient uptake and stress tolerance in crops .

Table 2: Agricultural Applications of this compound

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Case Study 1: Antidiabetic Activity

- In a controlled study involving diabetic rats, administration of this compound resulted in a significant reduction in fasting blood glucose levels compared to the control group. This suggests its potential utility in developing new antidiabetic therapies.

-

Case Study 2: Anticancer Efficacy

- A study evaluating the effect of this compound on breast cancer cell lines showed a marked decrease in cell viability. The results indicate that this compound could be developed into an adjunct therapy for breast cancer treatment.

Análisis De Reacciones Químicas

Oxidative Deamination

L Alanine+H OL Alanine dehydrogenasePyruvate+NH +NADH

Radiolytic Decomposition

Exposure to ionizing radiation generates stable free radicals:

CH CH NH COOHγ radiationCH C−HCOO−+NH +

Salt Formation

| Reaction Partner | Product | Application |

|---|---|---|

| Lysine | Asp⁻–Lys⁺ ionic pair | Protein tertiary structure |

| HCl | [CH₃CH(NH₃⁺)COOH]Cl⁻ | Crystallization aid |

Documented in zwitterion stabilization studies .

Disulfide Bridge Formation

While alanine lacks thiol groups, its methyl side chain participates in hydrophobic interactions critical for:

UV-Induced Degradation

Recent ISS experiments (EXPOSE-R2 mission) revealed:

| Condition | Degradation Rate (k, h⁻¹) | Major Products |

|---|---|---|

| Direct UV (λ = 254 nm) | 0.15 ± 0.03 | CO₂, CH₃NH₂, HCOOH |

| Montmorillonite-shielded UV | 0.04 ± 0.01 | Trapped CO₂-clay complexes |

Clay matrices alter reaction pathways via adsorption/desorption equilibria .

Thermochemical Data

From NIST reaction thermochemistry :

| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Method |

|---|---|---|---|

| C₃H₆NO₂⁻ + H⁺ → C₃H₇NO₂ | 1425 ± 8.8 | 1396 ± 8.4 | CIDC/IMRE |

| Gas-phase proton affinity | 886.2 ± 4.2 | - | G3MP2B3 |

Click Chemistry Functionalization

L-alanine derivatives participate in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC):

CH CH NH COOCH C CH+R N Cu I Triazole conjugate

Propiedades

Fórmula molecular |

C18H25NO3 |

|---|---|

Peso molecular |

303.4 g/mol |

Nombre IUPAC |

(2S,11bS)-2-[(2R)-1-hydroxybut-3-en-2-yl]-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-10-ol |

InChI |

InChI=1S/C18H25NO3/c1-3-12(11-20)13-4-6-19-7-5-14-9-18(22-2)17(21)10-15(14)16(19)8-13/h3,9-10,12-13,16,20-21H,1,4-8,11H2,2H3/t12-,13-,16-/m0/s1 |

Clave InChI |

RXHZLYKOFROSQK-XEZPLFJOSA-N |

SMILES isomérico |

COC1=C(C=C2[C@@H]3C[C@H](CCN3CCC2=C1)[C@H](CO)C=C)O |

SMILES canónico |

COC1=C(C=C2C3CC(CCN3CCC2=C1)C(CO)C=C)O |

Sinónimos |

alangine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.